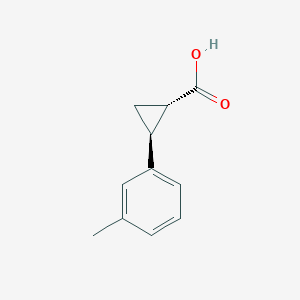

(1S,2S)-2-(3-methylphenyl)cyclopropane-1-carboxylic acid, trans

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(1S,2S)-2-(m-Tolyl)cyclopropanecarboxylic Acid”, also known as MCPA, is a cyclopropane carboxylic acid and an analogue of ibuprofen. It has a molecular formula of C11H12O2 and a molecular weight of 176.215 .

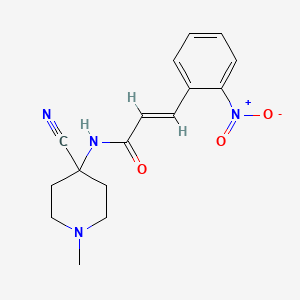

Molecular Structure Analysis

The molecular structure of “(1S,2S)-2-(m-Tolyl)cyclopropanecarboxylic Acid” consists of a cyclopropane ring attached to a carboxylic acid group and a m-tolyl group. The exact mass of the molecule is 277.13140809 g/mol .

Physical and Chemical Properties Analysis

“(1S,2S)-2-(m-Tolyl)cyclopropanecarboxylic Acid” has a molecular weight of 277.31 g/mol . It has a topological polar surface area of 101 Ų . The molecule has 3 hydrogen bond donors and 5 hydrogen bond acceptors . It has a rotatable bond count of 6 . The complexity of the molecule is 397 .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactivity

Research in the field of chemical synthesis often focuses on the development of novel compounds with unique structural features, such as cyclopropane rings and carboxylic acid functionalities. These studies are crucial for expanding the toolkit available to synthetic chemists, enabling the creation of molecules with potential applications in materials science, pharmacology, and as intermediates in organic synthesis. For instance, studies on the activation of C-H bonds and cyclometalation reactions provide insights into the methodologies that could be applied to synthesize compounds like "(1S,2S)-2-(m-Tolyl)cyclopropanecarboxylic Acid" and its derivatives, highlighting the importance of acid-assisted processes and the role of non-innocent solvents in these reactions (Granell & Martínez, 2012).

Biological Activity and Applications

The exploration of the biological activity of compounds structurally related to "(1S,2S)-2-(m-Tolyl)cyclopropanecarboxylic Acid" often involves investigating their interaction with biological systems, potential as therapeutic agents, or roles in plant biology. For example, research on the ethylene-action inhibitor 1-methylcyclopropene (1-MCP) demonstrates the utility of such compounds in agriculture to enhance the storage and shelf-life of fruits and vegetables by modulating ethylene-dependent processes (Watkins, 2006). Similarly, studies on the precursor of ethylene, 1-aminocyclopropane-1-carboxylic acid (ACC), reveal its multifaceted roles in plant biology, suggesting potential areas of interest for further investigation into related compounds (Van de Poel & Van Der Straeten, 2014).

Advanced Materials and Drug Delivery Systems

The research on biodegradable polymers such as poly(lactic acid) (PLA) and poly(lactic-co-glycolic acid) (PLGA) for drug delivery applications underscores the relevance of carboxylic acid-containing compounds in the development of advanced materials. These studies focus on optimizing the release profiles of drugs from microparticles and other delivery vehicles, demonstrating the potential for using structural analogs or derivatives of "(1S,2S)-2-(m-Tolyl)cyclopropanecarboxylic Acid" in creating novel drug delivery systems (Fredenberg et al., 2011).

Mecanismo De Acción

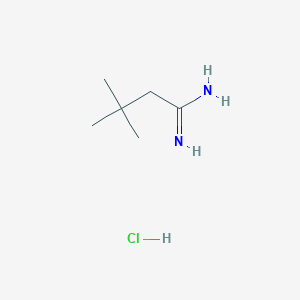

Cyclopropanes are often used in the fields of organic synthesis, medicinal chemistry, and materials science as versatile building blocks . They can be synthesized through various methods, including reactions with carbenes or carbenoids . Carbenes are neutral species with two non-bonding electrons that can add across double bonds to form cyclopropanes .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for (1S,2S)-2-(m-Tolyl)cyclopropanecarboxylic Acid involves the reaction of m-tolylmagnesium bromide with ethyl diazoacetate, followed by a cyclopropanation reaction with the resulting diazo compound. The resulting cyclopropane is then oxidized to form the desired carboxylic acid.", "Starting Materials": [ "m-Tolylmagnesium bromide", "Ethyl diazoacetate", "Copper(I) iodide", "Triphenylphosphine", "Sodium bicarbonate", "Water", "Ethyl acetate", "Hydrochloric acid", "Sodium hydroxide", "Potassium permanganate" ], "Reaction": [ "Step 1: Formation of m-Tolylmagnesium bromide by reacting m-Tolyl bromide with magnesium in dry ether", "Step 2: Preparation of ethyl diazoacetate by reacting ethyl bromoacetate with sodium azide in DMF", "Step 3: Reaction of m-Tolylmagnesium bromide with ethyl diazoacetate in the presence of copper(I) iodide and triphenylphosphine to form the cyclopropane intermediate", "Step 4: Oxidation of the cyclopropane intermediate with potassium permanganate in aqueous sodium bicarbonate to form the desired carboxylic acid", "Step 5: Purification of the product by extraction with ethyl acetate, followed by acidification with hydrochloric acid and basification with sodium hydroxide" ] } | |

Número CAS |

243665-19-2 |

Fórmula molecular |

C11H12O2 |

Peso molecular |

176.21 g/mol |

Nombre IUPAC |

(1R,2R)-2-(3-methylphenyl)cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C11H12O2/c1-7-3-2-4-8(5-7)9-6-10(9)11(12)13/h2-5,9-10H,6H2,1H3,(H,12,13)/t9-,10+/m0/s1 |

Clave InChI |

UCXIWZIPSQJEPF-VHSXEESVSA-N |

SMILES isomérico |

CC1=CC(=CC=C1)[C@@H]2C[C@H]2C(=O)O |

SMILES |

CC1=CC(=CC=C1)C2CC2C(=O)O |

SMILES canónico |

CC1=CC(=CC=C1)C2CC2C(=O)O |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-4-{[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine](/img/structure/B2529072.png)

![(E)-2-(4-Chlorophenyl)-N-[1-(2-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]ethenesulfonamide](/img/structure/B2529077.png)

![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2529078.png)

![[1,1'-Biphenyl]-2,2'-diyldiboronic acid](/img/structure/B2529079.png)

![5-((3,5-Dimethylpiperidin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2529080.png)